molecular formula C10H19Cl2N3O B2901269 rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride CAS No. 2059917-76-7

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride

Cat. No.: B2901269
CAS No.: 2059917-76-7
M. Wt: 268.18
InChI Key: XZGCJZDDRTWPQV-DBEJOZALSA-N
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Description

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H17N3O.2ClH. It is known for its unique structure, which includes an imidazole ring and an oxane ring. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a diamine and a carbonyl compound.

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a diol and an epoxide.

    Combination of the Rings: The imidazole and oxane rings are combined through a nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxane ring can interact with other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S)-2-(1-Methylimidazol-2-yl)tetrahydro-2H-pyran-3-yl]methanamine
  • [(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanol

Uniqueness

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride is unique due to its specific combination of an imidazole ring and an oxane ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-13-5-4-12-10(13)9-8(7-11)3-2-6-14-9;;/h4-5,8-9H,2-3,6-7,11H2,1H3;2*1H/t8-,9+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCJZDDRTWPQV-DBEJOZALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCCO2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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